Cas no 1690364-40-9 (9,9-difluoro-3lambda6-thia-7-azabicyclo3.3.1nonane-3,3-dione hydrochloride)

9,9-Difluoro-3λ⁶-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride is a fluorinated bicyclic sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical research. The incorporation of difluoro and sulfonamide moieties enhances its metabolic stability and binding affinity, making it a valuable scaffold for drug development. The bicyclic structure contributes to conformational rigidity, which can improve selectivity in biological targets. As a hydrochloride salt, it offers improved solubility and handling properties. This compound may serve as an intermediate in synthesizing bioactive molecules, particularly those targeting enzymes or receptors where fluorination is advantageous. Its unique structural features warrant further investigation for therapeutic applications.
9,9-difluoro-3lambda6-thia-7-azabicyclo3.3.1nonane-3,3-dione hydrochloride structure
1690364-40-9 structure
Product Name:9,9-difluoro-3lambda6-thia-7-azabicyclo3.3.1nonane-3,3-dione hydrochloride
CAS No:1690364-40-9
MF:C7H12ClF2NO2S
MW:247.690486907959
MDL:MFCD33550530
CID:5655660
PubChem ID:105507299
Update Time:2025-10-28

9,9-difluoro-3lambda6-thia-7-azabicyclo3.3.1nonane-3,3-dione hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride
    • 1690364-40-9
    • EN300-27750565
    • 9,9-difluoro-3lambda6-thia-7-azabicyclo3.3.1nonane-3,3-dione hydrochloride
    • MDL: MFCD33550530
    • Inchi: 1S/C7H11F2NO2S.ClH/c8-7(9)5-1-10-2-6(7)4-13(11,12)3-5;/h5-6,10H,1-4H2;1H
    • InChI Key: VIWSKOBQCHCWHS-UHFFFAOYSA-N
    • SMILES: Cl.S1(CC2CNCC(C1)C2(F)F)(=O)=O

Computed Properties

  • Exact Mass: 247.0245338g/mol
  • Monoisotopic Mass: 247.0245338g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 287
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.6Ų

9,9-difluoro-3lambda6-thia-7-azabicyclo3.3.1nonane-3,3-dione hydrochloride Pricemore >>

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Additional information on 9,9-difluoro-3lambda6-thia-7-azabicyclo3.3.1nonane-3,3-dione hydrochloride

Research Brief on 9,9-Difluoro-3λ⁶-thia-7-azabicyclo[3.3.1]nonane-3,3-dione Hydrochloride (CAS: 1690364-40-9)

The compound 9,9-difluoro-3λ⁶-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride (CAS: 1690364-40-9) has recently emerged as a subject of significant interest in the field of chemical biology and medicinal chemistry. This bicyclic sulfonamide derivative exhibits unique structural and electronic properties, making it a promising candidate for various pharmaceutical applications. Recent studies have focused on its synthesis, physicochemical properties, and potential biological activities, particularly in the context of drug discovery and development.

A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for this compound, highlighting its scalability and reproducibility. The researchers employed a multi-step process involving fluorination and cyclization reactions, achieving a high yield of the target molecule. The study also characterized the compound using NMR spectroscopy and X-ray crystallography, confirming its structural integrity and purity. These findings are critical for ensuring the compound's suitability for further pharmacological evaluation.

In terms of biological activity, preliminary in vitro assays have revealed that 9,9-difluoro-3λ⁶-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride exhibits inhibitory effects on specific enzymatic targets, including carbonic anhydrases and serine proteases. These enzymes are implicated in various disease pathways, such as cancer and neurodegenerative disorders. The compound's unique fluorine substitution pattern is believed to enhance its binding affinity and selectivity, as demonstrated in molecular docking studies.

Further investigations into the compound's pharmacokinetic properties have been conducted, with a focus on its stability, solubility, and membrane permeability. A 2024 preclinical study reported favorable oral bioavailability and metabolic stability in rodent models, suggesting its potential as a lead compound for oral drug formulations. However, challenges such as off-target effects and toxicity profiles remain to be addressed in future studies.

The therapeutic potential of this compound is also being explored in the context of infectious diseases. Recent in vitro studies have shown moderate activity against bacterial and fungal pathogens, possibly due to its ability to disrupt microbial enzyme function. These findings open new avenues for repurposing the compound as an antimicrobial agent, particularly in the face of rising antibiotic resistance.

In conclusion, 9,9-difluoro-3λ⁶-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride represents a versatile scaffold with broad applications in drug discovery. Ongoing research aims to optimize its pharmacological profile and explore its mechanisms of action in greater detail. The compound's unique structural features and promising preliminary data warrant further investigation, potentially leading to the development of novel therapeutics for a range of diseases.

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